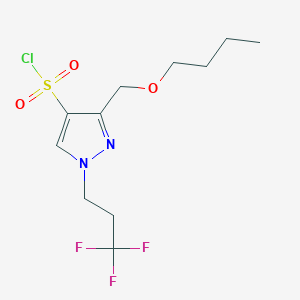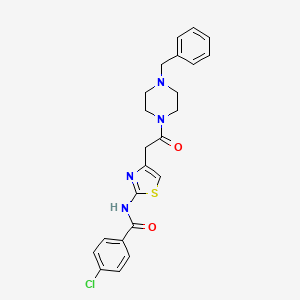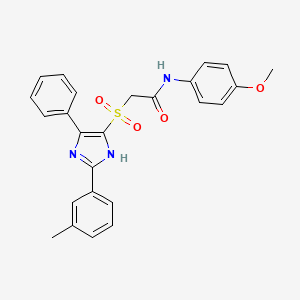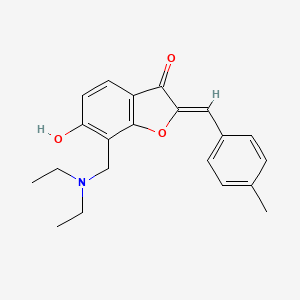
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 4,4-difluorocyclohexyl group and at the 2-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction involving a precursor with the appropriate functional groups . The 4,4-difluorocyclohexyl group could potentially be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the 4,4-difluorocyclohexyl and amine groups attached at the 5- and 2-positions, respectively .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole ring and the amine and 4,4-difluorocyclohexyl groups . The amine group could potentially participate in acid-base reactions, while the oxadiazole ring might undergo reactions characteristic of heterocyclic compounds .
Scientific Research Applications
Photochemistry and Synthesis Routes
Fluorinated Heterocyclic Compounds : The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored, revealing pathways leading to the synthesis of fluorinated heterocycles through photolytic intermediate cleavage. This method provides an efficient route for preparing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, showcasing the utility of these compounds in synthesizing target fluorinated structures (Pace et al., 2004). Additionally, [4+1] cyclization has been developed as a facile synthesis method for 1,3,4-oxadiazoles, utilizing halofluorinated compounds as C1 synthons for constructing deuterated nitrogen-heterocyclic compounds (Wang et al., 2021).
Novel Synthesis Approaches
Efficient Condensation Reactions : A novel, efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives via a one-pot, four-component condensation reaction has been developed. This approach uses (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, offering an alternative to traditional synthesis methods (Ramazani & Rezaei, 2010).
Antimicrobial and Anticancer Activities
Biological Activities : Research into the biological activities of 1,3,4-oxadiazole derivatives has shown promising results. For example, some newly synthesized 1,2,4-triazole derivatives exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Moreover, certain 1,3,4-oxadiazole compounds have been evaluated for their anticancer activity, with halogenated 1,2,4-oxadiazoles showing potential against mammary carcinoma and colon cancer cells (Caneschi et al., 2019).
Heterocyclic Compound Synthesis
Synthesis of Fused Rings : The synthesis and characterization of heterocyclic fused rings based on 5-aryl-1,3,4-oxadiazole have been detailed, demonstrating the versatility of 1,3,4-oxadiazole derivatives in creating complex heterocyclic structures (Abbas et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5-(4,4-difluorocyclohexyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQGFUCNVMIMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NN=C(O2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)


![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2580752.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone](/img/structure/B2580754.png)